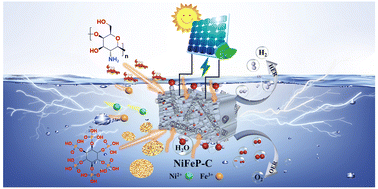Bio-inspired design of NiFeP nanoparticles embedded in (N,P) co-doped carbon for boosting overall water splitting†
Dalton Transactions Pub Date: 2023-04-25 DOI: 10.1039/D3DT00583F
Abstract
The design and synthesis of cost-effective and stable bifunctional electrocatalysts for water splitting via a green and sustainable fabrication way remain a challenging problem. Herein, a bio-inspired method was used to synthesize NiFeP nanoparticles embedded in (N,P) co-doped carbon with the added carbon nanotubes. The obtained Ni0.8Fe0.2P-C catalyst displayed excellent hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) performances in both alkaline and alkaline simulated seawater solutions. The optimal Ni0.8Fe0.2P-C/NF only needs overpotentials of 45 and 242 mV to reach the current density of 10 mA cm−2 under HER and OER working conditions in 1.0 M KOH solution, respectively. First-principles calculations revealed the presence of a strong interaction between the carbon layer and metal phosphide nanoparticles. Benefiting from this and carbon nanotubes modification, the fabricated Ni0.8Fe0.2P-C presents impressive stability, working continuously for 100 h without collapse. A low alkaline cell voltage of 1.56 V for the assembled Ni0.8Fe0.2P-C/NF//Ni0.8Fe0.2P-C/NF electrocatalyzer could afford a current density of 10 mA cm−2. Moreover, when integrated with a photovoltaic device, the bifunctional Ni0.8Fe0.2P-C electrocatalyst demonstrates application potential for sustainable solar-driven water electrolysis.


Recommended Literature
- [1] Microporous polycarbazole frameworks with large conjugated π systems for cyclohexane separation from cyclohexane-containing mixtures†
- [2] Textural properties of nanocrystalline tin oxide obtained by spray pyrolysis
- [3] Note on Reichards “silver” method for the determination of morphine in opium
- [4] Solvothermal synthesis of perovskites and pyrochlores: crystallisation of functional oxides under mild conditions
- [5] Effect of silver deposits on the photocatalytic activity of titanium dioxide for the removal of 2-chlorophenol in water
- [6] GC-on-chip: integrated column and photoionization detector
- [7] Influence of noncovalent interactions on the structures of metal–organic hybrids based on a [VO2(2,6-pydc)]− tecton with cations of imidazole, pyridine and its derivatives†
- [8] Using scanning contactless conductivity to optimise photografting procedures and capacity in the production of polymer ion-exchange monoliths
- [9] Heterocyclic anthrazoline derivatives: a critical review
- [10] Back cover










